

3-Morpholin-4-ylaniline structure and chemical formula.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Morpholin-4-ylaniline

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An In-depth Technical Guide to **3-Morpholin-4-ylaniline**: A Privileged Scaffold in Modern Drug Discovery

Abstract

3-Morpholin-4-ylaniline, a heterocyclic aromatic amine, represents a core structural motif of significant interest in medicinal chemistry and synthetic organic chemistry. While not a therapeutic agent itself, its scaffold is integral to a multitude of pharmacologically active agents, most notably in the domain of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, robust synthetic methodologies, and detailed spectral analysis for structural confirmation. Furthermore, it delves into the chemical reactivity of its key functional groups and explores its pivotal role as a foundational building block in the development of targeted therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate.

Chemical Identity and Physicochemical Properties

3-Morpholin-4-ylaniline, also known as 3-(4-Morpholinyl)aniline or 4-(3-Aminophenyl)morpholine, is an organic compound featuring a primary aniline amine and a tertiary morpholine amine. The morpholine ring is connected via its nitrogen atom to the meta-position of the aniline ring.

The fundamental identifiers and properties of this compound are crucial for its application in synthetic and analytical workflows. Its structure combines a hydrogen bond donating primary amine with hydrogen bond accepting sites in the morpholine moiety (oxygen and nitrogen atoms), influencing its solubility and interaction with biological targets.

Core Identifiers

The structure and key identifiers for **3-Morpholin-4-ylaniline** are presented below.

Caption: 2D Structure of **3-Morpholin-4-ylaniline**.

Physicochemical Data Summary

Quantitative data for **3-Morpholin-4-ylaniline** is summarized in the table below for quick reference.

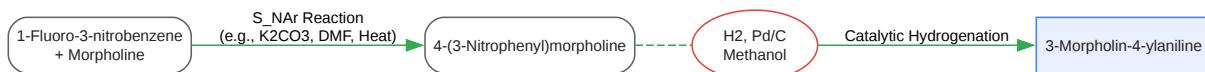
| Property | Value | Source(s) |
|-------------------------|--|---------------------|
| Molecular Formula | C ₁₀ H ₁₄ N ₂ O | |
| Molecular Weight | 178.23 g/mol | |
| CAS Number | 159724-40-0 | [1] |
| Appearance | Solid | |
| IUPAC Name | 3-morpholin-4-ylaniline | [1] |
| SMILES | C1COCCN1C2=CC=CC(=C2) N | |
| InChI Key | ZJWLMZURLIHVHE- UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| XLogP3 | 0.7 | [1] |

Synthesis and Purification

The synthesis of **3-Morpholin-4-ylaniline** can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The most common and industrially relevant approaches involve either the reduction of a nitro-precursor or the cross-coupling of an aniline derivative with morpholine.

Method 1: Catalytic Reduction of a Nitro-Aromatic Precursor

This is arguably the most field-proven and scalable method. It involves a two-step process: the nucleophilic aromatic substitution (SNAr) of an activated nitro-halobenzene with morpholine, followed by the reduction of the nitro group to a primary amine. This method is highly efficient and generally produces a clean product. A similar procedure is well-documented for the synthesis of the regioisomer, 4-morpholinoaniline.[2]



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Caption: Synthetic workflow via nitro-group reduction.

Experimental Protocol (Representative):

- Step A: Synthesis of 4-(3-Nitrophenyl)morpholine.
 - To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K_2CO_3 , 2.0 eq) as a base.
 - Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
 - Rationale: The fluorine atom is a good leaving group, and the aromatic ring is activated towards nucleophilic substitution by the electron-withdrawing nitro group. K_2CO_3 neutralizes the HF formed during the reaction.

- Upon completion, cool the mixture, pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
- Step B: Reduction to **3-Morpholin-4-ylaniline**.
 - Suspend 4-(3-nitrophenyl)morpholine (1.0 eq) in methanol or ethanol.
 - Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
 - Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 40-50 psi) and stir vigorously at room temperature.[2]
 - Rationale: Palladium on carbon is a highly effective catalyst for the heterogeneous hydrogenation of aromatic nitro groups. The reaction is clean, with nitrogen and water as the only byproducts.
 - Monitor the reaction until completion. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.
 - Concentrate the filtrate under reduced pressure to yield the crude **3-Morpholin-4-ylaniline**, which can be further purified by column chromatography or recrystallization.

Structural Elucidation and Spectral Analysis

Confirmation of the structure of **3-Morpholin-4-ylaniline** is unequivocally achieved through a combination of spectroscopic techniques. While a complete public dataset for this specific isomer is scarce, its spectral characteristics can be reliably predicted based on its functional groups and data from closely related analogues like 3-fluoro-4-morpholinoaniline.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.

- ¹H NMR (Predicted):
 - Aromatic Region (δ 6.5-7.2 ppm): The aromatic protons will appear as a complex multiplet system. Due to the meta-substitution, one would expect to see signals corresponding to

four protons. A triplet around δ 7.1 ppm (proton between the two substituents), and multiplets for the other three protons are expected.

- Morpholine Protons (O-CH₂): A characteristic triplet is expected around δ 3.8-3.9 ppm corresponding to the four protons adjacent to the oxygen atom.[3][5]
- Morpholine Protons (N-CH₂): A second characteristic triplet is expected around δ 3.1-3.2 ppm for the four protons adjacent to the ring nitrogen.[3]
- Amine Protons (NH₂): A broad singlet around δ 3.6-4.0 ppm, the chemical shift of which is dependent on solvent and concentration.

- ¹³C NMR (Predicted):
 - Aromatic Carbons: Six distinct signals are expected. The carbon attached to the morpholine nitrogen (C3) would be around δ 150-152 ppm. The carbon attached to the amino group (C1) would be around δ 147-148 ppm. The other four aromatic carbons would appear between δ 105-130 ppm.
 - Morpholine Carbons (O-CH₂): A signal around δ 66-67 ppm.[3]
 - Morpholine Carbons (N-CH₂): A signal around δ 49-50 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

- Expected Data (Electron Impact, EI):
 - Molecular Ion (M⁺): A strong peak at m/z = 178, corresponding to the molecular formula C₁₀H₁₄N₂O.
 - Key Fragments: Fragmentation of the morpholine ring is expected, leading to characteristic losses and fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- Expected Characteristic Absorptions:
 - N-H Stretch: A pair of medium-to-strong bands in the region of 3350-3450 cm^{-1} , characteristic of a primary amine (-NH₂).
 - C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
 - C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}).
 - C=C Stretch (Aromatic): Peaks in the 1500-1600 cm^{-1} region.
 - C-O-C Stretch (Ether): A strong, characteristic band around 1115-1125 cm^{-1} .
 - C-N Stretch: Absorptions in the 1250-1350 cm^{-1} region.

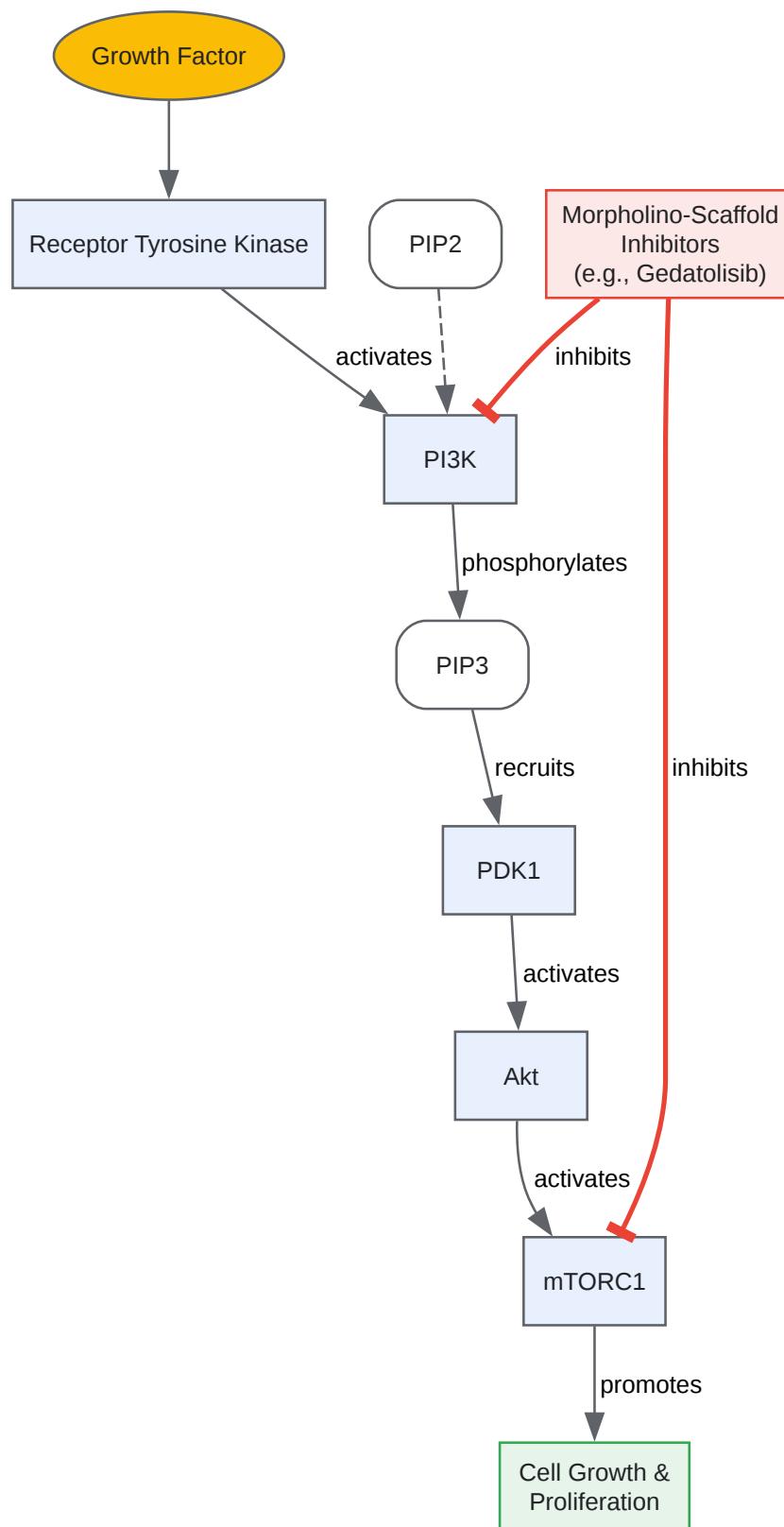
Applications in Medicinal Chemistry and Drug Development

The true value of **3-Morpholin-4-ylaniline** lies in its utility as a "privileged scaffold" in drug discovery. The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profile.[\[6\]](#)

Role as a Kinase Inhibitor Scaffold

The morpholinoaniline core is a cornerstone in the design of protein kinase inhibitors, which are critical in oncology.[\[7\]](#)[\[8\]](#) Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[\[9\]](#)

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is common in many human cancers.[\[9\]](#) The morpholino-triazine scaffold, which is built upon a morpholinoaniline core, has been instrumental in developing potent dual PI3K/mTOR inhibitors.[\[7\]](#) For example, the clinical trial candidate Gedatolisib (PKI-587) is a potent PI3K/mTOR inhibitor that features a morpholino-substituted triazine ring system.[\[7\]](#)[\[9\]](#) The morpholine group often forms key hydrogen bonds within the kinase hinge region or extends into solvent-exposed regions to enhance solubility.

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Caption: Simplified PI3K/Akt/mTOR pathway and inhibition points.

The aniline portion of the scaffold provides a versatile synthetic handle for further elaboration. It can be readily acylated, alkylated, or used in coupling reactions to build out the complex structures required for potent and selective kinase inhibition.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling **3-Morpholin-4-ylaniline**.

- Hazard Classification: The compound is generally classified as harmful. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Morpholin-4-ylaniline is a synthetically accessible and highly valuable molecular building block. Its structure, combining the reactivity of an aromatic amine with the favorable physicochemical properties imparted by the morpholine ring, has cemented its status as a privileged scaffold in modern drug discovery. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, enables researchers to effectively utilize this compound in the design and creation of novel, high-value molecules, particularly for the development of next-generation targeted cancer therapies.

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- To cite this document: BenchChem. [3-Morpholin-4-ylaniline structure and chemical formula.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b065803#3-morpholin-4-ylaniline-structure-and-chemical-formula\]](https://www.benchchem.com/product/b065803#3-morpholin-4-ylaniline-structure-and-chemical-formula)

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